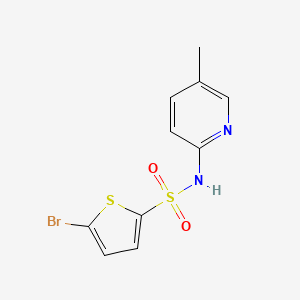

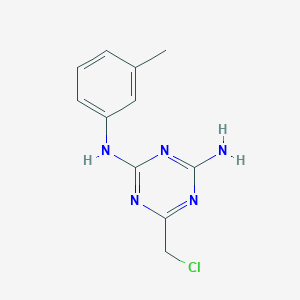

6-(clorometil)-N-(3-metilfenil)-1,3,5-triazina-2,4-diamina

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazine derivatives, including compounds similar to 6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine, involves specific synthetic procedures that have been characterized by spectral analysis. These methods are crucial for producing compounds with significant antibacterial and antifungal activities (Kushwaha & Sharma, 2022).

Molecular Structure Analysis

The molecular structure of related triazine derivatives has been confirmed using techniques such as 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy. Single-crystal X-ray diffraction and density functional theory (DFT) studies provide detailed insights into the molecular geometry and electronic structure, offering a comprehensive understanding of their molecular configuration and stability (Geng et al., 2023).

Chemical Reactions and Properties

Triazine derivatives engage in various chemical reactions, forming complexes with complementary hydrogen-bonding sites. These reactions are essential for understanding the compound's reactivity and potential applications in creating more complex molecules (Gerhardt & Egert, 2015). Moreover, the synthesis of phenyl-1,3,5-triazine functional aromatic polyamides highlights the compound's role in forming high-molecular-weight polymers with excellent thermal stability (Yu et al., 2012).

Physical Properties Analysis

The physical properties of triazine derivatives, such as thermal stability and solubility, are critical for their application in materials science. These compounds demonstrate high glass transitions and excellent thermal stabilities, making them suitable for use in high-performance materials (Yu et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming diverse chemical bonds, are essential for the utilization of triazine derivatives in various applications. The ability to form stable complexes through hydrogen and halogen bonds, as well as the potential for cycloaddition reactions, are notable characteristics of these compounds (Gerhardt & Egert, 2015).

Aplicaciones Científicas De Investigación

Síntesis de Productos Químicos Finos

Los compuestos aromáticos sustituidos con clorometil, como el que se menciona, son intermediarios clave para la síntesis de una gama de productos químicos finos. Su fácil transformación permite la creación de moléculas especializadas utilizadas en productos farmacéuticos y otras industrias .

Intermediarios Farmacéuticos

El sistema de anillos de triazina es un motivo común en la química medicinal. Los compuestos con esta estructura se pueden utilizar como intermediarios en la síntesis de fármacos, incluidos aquellos con propiedades antitumorales .

Productos Químicos Orgánicos Fluorados

La estructura del compuesto permite la introducción de átomos de flúor, lo que puede alterar significativamente las propiedades químicas y físicas de los productos químicos orgánicos fluorados resultantes. Estos son cada vez más importantes en diversas industrias, incluida la protección de cultivos .

Enfoques Sintéticos Avanzados

El compuesto se puede utilizar en enfoques sintéticos avanzados para crear compuestos P-estereogénicos, que son importantes en el campo de las reacciones orgánicas radicales mediadas por fosfina .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-(chloromethyl)-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5/c1-7-3-2-4-8(5-7)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFIGUHVIZZXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359076 | |

| Record name | 6-(Chloromethyl)-N~2~-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666767 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

573950-75-1 | |

| Record name | 6-(Chloromethyl)-N~2~-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-fluoro-N-(2-hydroxyethyl)benzamide](/img/structure/B1213534.png)

![3-[4-methyl-3-(methylthio)-1H-1,2,4-triazol-5-ylidene]-2-naphthalenone](/img/structure/B1213535.png)